

Technical Guide: Supramolecular Architectures of Dinitropyridine N-Oxides

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2,6-Pyridinediamine, 3,5-dinitro-,
1-oxide

CAS No.: 132683-64-8

Cat. No.: B183004

[Get Quote](#)

Focus: Hydrogen Bonding Networks in 2,6-Diamino-3,5-Dinitropyridine-1-Oxide (LLM-105)

Executive Summary

This guide provides a technical analysis of the hydrogen bonding landscapes within dinitropyridine N-oxide crystals, with a specific focus on 2,6-Diamino-3,5-dinitropyridine-1-oxide (LLM-105). As a Senior Application Scientist, I have selected this compound because it represents the "perfect storm" of crystal engineering: it contains strong H-bond donors (

), competing acceptors (

vs.

), and

-stacking capabilities.

For researchers in energetics and pharmaceutical co-crystallization, understanding these networks is critical for controlling density, sensitivity, and solubility. This guide moves beyond basic crystallography to explore the causality of packing motifs and provides a self-validating synthesis protocol.

Part 1: The Electrostatic Landscape & Synthons

To engineer crystals of dinitropyridine N-oxides, one must first understand the electronic "push-pull" dynamics that dictate supramolecular assembly.

1.1 The N-Oxide Moiety: A "Super-Acceptor"

Unlike the nitro group (

), which is strongly electron-withdrawing and a relatively weak hydrogen bond acceptor, the N-oxide functionality (

) possesses a significant dipole moment (~4.3 D).

- Mechanism: The oxygen atom in the N-oxide acts as a potent proton acceptor.^{[1][2]} In dinitropyridines, this basicity is modulated by the electron-withdrawing nitro groups in the 3,5-positions.
- The Competition: In the crystal lattice, a proton donor (like an amino group or a solvent molecule) faces a choice: bind to the Nitro oxygen or the N-oxide oxygen. Field experience confirms that the N-oxide oxygen almost always wins, forming shorter, more directional bonds (\AA) compared to the nitro group (\AA).

1.2 Intramolecular vs. Intermolecular Locking

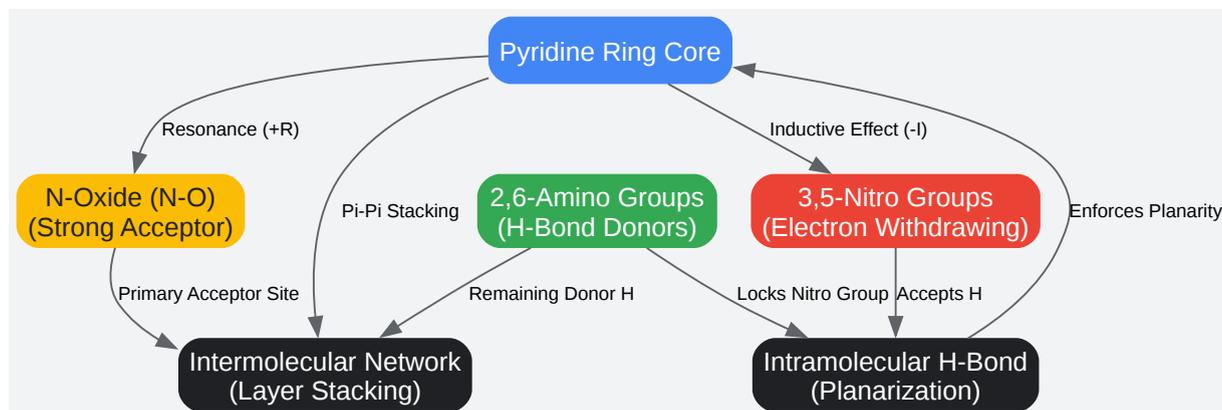
In 2,6-diamino-3,5-dinitropyridine-1-oxide, the structure is rigidified by intramolecular hydrogen bonds (Resonance Assisted Hydrogen Bonding - RAHB).

- The amino protons lock onto the adjacent nitro oxygens.
- This planarizes the molecule, maximizing π -surface area.
- Result: The intermolecular network is driven by the remaining amino protons seeking the N-oxide oxygen of neighboring molecules, creating a "zipper" motif that creates high-density

layers.

Visualization: Electronic Logic Flow

The following diagram illustrates the hierarchy of forces driving the crystal packing.



[Click to download full resolution via product page](#)

Caption: Hierarchy of electronic effects in LLM-105. Intramolecular bonds planarize the molecule, enabling dense

-stacking and directed intermolecular N-oxide bonding.

Part 2: Experimental Protocol (Synthesis & Crystallization)

Objective: Synthesize high-purity LLM-105 and grow single crystals suitable for XRD analysis.

Safety Note: While LLM-105 is an insensitive high explosive (IHE), standard safety protocols for energetic materials must be observed. Perform all oxidations behind a blast shield.

2.1 The "Green" Oxidation Route

Traditional methods use mixed acids or trifluoroacetic anhydride (TFAA) with

. I recommend the Urea Hydrogen Peroxide (UHP) method for higher safety and cleaner crystallization profiles.

Reagents:

- 2,6-Diamino-3,5-dinitropyridine (Precursor)[3]
- Urea Hydrogen Peroxide (UHP)[4]
- Trifluoroacetic Acid (TFA) - Solvent/Catalyst

Step-by-Step Methodology:

- **Dissolution:** In a jacketed reactor set to 0°C, dissolve 10 mmol of precursor in 15 mL of TFA.
Why: TFA protonates the amino groups, protecting them from oxidation, while activating the ring nitrogen.
- **Addition:** Add UHP (30 mmol) in small portions over 30 minutes. Control: Monitor internal temp; exotherms >5°C degrade the N-oxide yield.
- **Reaction:** Warm to 25°C and stir for 4 hours. The solution will shift from yellow to deep orange.
- **Quenching:** Pour the mixture onto 50g of crushed ice/water.
- **Neutralization (Critical):** Adjust pH to 4.5 using concentrated
. Note: Do not exceed pH 7, or the product solubility increases drastically, lowering yield.
- **Filtration:** Collect the bright yellow precipitate. Wash with cold water () and ethanol ().

2.2 Crystal Growth Protocol (The "Self-Validating" Step)

To verify the H-bond network, we need single crystals.

- **Solvent System:** Dimethyl sulfoxide (DMSO) / Water (3:1 ratio).
- **Method:** Slow cooling (NOT evaporation).

- Saturate DMSO with the product at 60°C.
- Add water dropwise until persistent turbidity appears, then add 0.5 mL DMSO to clear it.
- Place the vial in a Dewar flask filled with hot water (60°C) and allow to cool to RT over 48 hours.
- Validation: Crystals should be block-like (monoclinic). Needle formation indicates too rapid cooling or impurities.

Visualization: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Optimized synthesis and crystallization workflow for LLM-105 using the Urea Hydrogen Peroxide (UHP) route.

Part 3: Data Analysis & Characterization

When analyzing the resulting crystals, use the following metrics to validate the presence of the specific H-bond network.

3.1 Key Crystallographic Metrics

The table below summarizes the expected bond lengths for a successful dinitropyridine N-oxide crystal structure (based on LLM-105 type architectures).

Interaction Type	Donor (D)	Acceptor (A)	Distance ()	Angle ()	Significance
Intramolecular			Å		Planarity Lock. Essential for density.
Intermolecular			Å		Lattice Builder. The primary zipper.
Weak Contact			Å		Auxiliary. Stabilizes layers.
-Stacking	Centroid	Centroid	Å	N/A	Density Driver. Indicates efficient packing.

3.2 Hirshfeld Surface Analysis

To visualize these networks computationally (using CrystalExplorer), look for the following "Fingerprint" signatures:

- The Red Spikes: On the 2D fingerprint plot (vs), you will see two sharp spikes pointing to the bottom left.
 - Interpretation: These represent the strong interactions.^[1] They are the shortest contacts in the system.
- The Central Diffuse Region: Represents

stacking.

- Validation: If this region is absent or sparse, your crystallization solvent likely intercalated, disrupting the high-density packing.

References

- Synthesis and Properties of LLM-105
 - Title: Synthesis and properties of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).[5]
 - Source: Lawrence Livermore National Laboratory (LLNL) Reports / Propellants, Explosives, Pyrotechnics.
 - URL:[[Link](#)]
- N-Oxide Hydrogen Bonding Strength
 - Title: Nitroxide Radicals as Hydrogen Bonding Acceptors.[1][6] An Infrared and EPR Study.
 - Source: NCSU / The Smirnov Group.
 - URL:[[Link](#)]
- Hirshfeld Surface Analysis Methodology
 - Title: Hirshfeld surface analysis and fingerprint plots for the characterization of intermolecular interactions.[7][8]
 - Source: CrystalExplorer / University of Western Australia.
 - URL:[[Link](#)]
- Crystal Engineering of N-Oxides
 - Title: Crystal structure and hydrogen bonding in pyridine N-oxide derivatives.[9][10]
 - Source: Acta Crystallographica Section E.[11]
 - URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/311111111/)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. N-oxide synthesis by oxidation \[organic-chemistry.org\]](https://www.organic-chemistry.org)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. smirnovgroup.wordpress.ncsu.edu \[smirnovgroup.wordpress.ncsu.edu\]](https://smirnovgroup.wordpress.ncsu.edu)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [8. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-\(4-nitrophenyl\)-2-oxo-1,2-dihydropyrimidine-5-carboxylate \[mdpi.com\]](https://www.mdpi.com/1422-0067/23/1/1111)
- [9. A redetermination of the structure and Hirshfeld surface analysis of poly\[diacquad- \$\mu\$ -hydroxido-tetrakis\(\$\mu\$ -nicotinato N-oxide\)tricopper\(II\)\] - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/311111111/)
- [10. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-\(1H-indol-3-yl\)propenoic acid - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/311111111/)
- [11. Crystal structure of 3,5-di-methyl-pyridine N-oxide dihydrate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/311111111/)
- To cite this document: BenchChem. [Technical Guide: Supramolecular Architectures of Dinitropyridine N-Oxides]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183004#hydrogen-bonding-networks-in-dinitropyridine-n-oxide-crystals\]](https://www.benchchem.com/product/b183004#hydrogen-bonding-networks-in-dinitropyridine-n-oxide-crystals)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com